molecular formula C17H15FO3S B2560835 4-(4-Fluorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid CAS No. 301194-45-6

4-(4-Fluorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid

Cat. No.: B2560835
CAS No.: 301194-45-6
M. Wt: 318.36
InChI Key: ZDELAXGOJWRTKD-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid is a substituted butanoic acid derivative characterized by a 4-fluorophenyl group at the 4-oxo position and a 4-methylphenylsulfanyl moiety at the 2-position. Its synthesis typically involves Michael-type addition reactions or Friedel-Crafts acylation, as seen in related compounds .

Properties

IUPAC Name

4-(4-fluorophenyl)-2-(4-methylphenyl)sulfanyl-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO3S/c1-11-2-8-14(9-3-11)22-16(17(20)21)10-15(19)12-4-6-13(18)7-5-12/h2-9,16H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDELAXGOJWRTKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(CC(=O)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with 4-methylthiophenol in the presence of a base to form the intermediate 4-(4-fluorophenyl)-2-(4-methylphenylthio)butanal. This intermediate is then oxidized to form the desired this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C18H18O3S
  • Molecular Weight : 314.4 g/mol
  • IUPAC Name : 4-(4-methylphenyl)-2-(4-methylphenyl)sulfanyl-4-oxobutanoic acid
  • SMILES Notation : CC1=CC=C(C=C1)C(=O)CC(C(=O)O)SC2=CC=C(C=C2)C

These properties enable its utility in various chemical reactions and biological applications.

Chemistry

In synthetic organic chemistry, 4-(4-Fluorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid serves as a versatile building block. It is used in the synthesis of more complex organic molecules through various chemical reactions, including:

  • Oxidation : Leading to the formation of carboxylic acids or ketones.
  • Reduction : Resulting in alcohols or alkanes.
  • Substitution Reactions : Yielding substituted phenyl derivatives.

This compound has been investigated for its potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal activities against pathogens like Pseudomonas aeruginosa and Candida albicans .
    PathogenInhibition (%)
    Pseudomonas aeruginosa75.03
    Candida albicans79.12
  • Antioxidant Activity : The compound has also demonstrated antioxidant properties, with some derivatives showing effective inhibition of DPPH free radicals.

Medicinal Chemistry

In medicinal applications, this compound is explored for its therapeutic potential:

  • Drug Development : It serves as a lead compound for developing new antimicrobial agents with fewer side effects and resistance issues compared to existing antibiotics .
    CompoundActivity TypeReference
    Compound 2aAntioxidant
    Compound 2bAntibacterial

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials. Its unique structure allows it to be incorporated into various formulations used in pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Efficacy

A study published in the International Journal of Pharmaceutical and Phytopharmacological Research evaluated the antimicrobial activity of alkanoylated derivatives of this compound. The findings indicated that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics .

Case Study 2: Antioxidant Properties

Research on the antioxidant capabilities of this compound revealed that specific derivatives showed significant inhibition rates against DPPH radicals, suggesting their potential use as natural antioxidants in food and pharmaceutical industries .

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Aryl/Sulfanyl) Key Properties/Activity References
4-(4-Fluorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid (Target) C₁₇H₁₅FO₃S ~318.36* 4-Fluorophenyl / 4-methylphenyl Hypothesized antidiabetic activity
4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid C₁₇H₁₅ClO₃S 334.81 4-Chlorophenyl / 4-methylphenyl pKa: 2.78; Density: 1.34 g/cm³
4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid C₁₆H₁₂Br₂O₃S 444.14 4-Bromophenyl / 4-bromophenyl Higher molecular weight; potential cytotoxicity
4-(4-Fluorophenyl)-4-oxobutanoic acid C₁₀H₉FO₃ 196.18 4-Fluorophenyl / None Simpler backbone; used in coordination chemistry
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-phenylbutanoic acid C₁₂H₁₂O₅S 268.29 Phenyl / Carboxymethyl Antiproliferative activity; enantiomeric mixture
4-(4-Methylphenyl)-4-oxobutanoic acid C₁₁H₁₂O₃ 192.21 4-Methylphenyl / None Intermediate in heterocyclic synthesis

*Calculated based on chlorinated analog () by replacing Cl (35.45 g/mol) with F (19 g/mol).

Impact of Halogen Substitution

  • Fluoro vs.
  • Biological Activity : Brominated derivatives (e.g., C₁₆H₁₂Br₂O₃S) may exhibit stronger cytotoxic effects due to increased lipophilicity, whereas chlorinated analogs show moderate acidity (pKa ~2.78) .

Role of Sulfanyl Group Modifications

  • 4-Methylphenylsulfanyl vs. Carboxymethylsulfanyl : The 4-methylphenyl group in the target compound increases hydrophobicity, while carboxymethylsulfanyl derivatives (e.g., C₁₂H₁₂O₅S) introduce additional carboxyl groups, improving water solubility and enabling metal coordination .
  • Synthetic Routes : Sulfanyl groups are typically introduced via Michael additions (e.g., thioglycolic acid reactions) or nucleophilic substitutions .

Research Findings and Data

Table 2: Key Research Outcomes

Compound Synthesis Method Notable Findings References
This compound Michael addition (hypothesized) Potential use in diabetes due to structural analogy
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids Thioglycolic acid + α,β-unsaturated ketones Broad-spectrum antiproliferative activity
4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid Crystallization from methanol/water High thermal stability (Boiling point: ~528°C)

Biological Activity

The compound 4-(4-Fluorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid is a member of the oxobutanoic acid derivatives, which have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a fluorophenyl group and a sulfanyl moiety, which contribute to its biological activity. The molecular formula is C15H14FOSC_{15}H_{14}FOS, with a molecular weight of approximately 263.34 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The presence of the fluorine atom is notable as it can enhance the lipophilicity and bioavailability of the compound.

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.
  • Antioxidant Properties : The compound may exhibit antioxidant activity, which can protect cells from oxidative stress.
  • Interaction with Biological Targets : Molecular docking studies suggest potential interactions with various protein targets, indicating a mechanism through which it may exert its effects.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study demonstrated that derivatives of oxobutanoic acids significantly inhibited COX-2 and LOX enzymes, suggesting that this compound might share similar properties. The IC50 values for related compounds ranged from 10 to 30 μM against these targets .
  • Cytotoxicity Studies : In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that compounds with similar structures exhibited cytotoxic effects. The cytotoxicity was measured using MTT assays, where IC50 values were determined to assess efficacy .
  • Structure-Activity Relationship (SAR) : Research into SAR indicated that modifications at specific positions on the phenyl rings significantly affected the biological activity. For instance, substituents such as fluorine or methyl groups enhanced inhibitory potency against certain enzymes .

Data Summary Table

Property/ActivityValue/Description
Molecular FormulaC15H14FOSC_{15}H_{14}FOS
Molecular Weight263.34 g/mol
IC50 against COX-210 - 30 μM (similar compounds)
Cytotoxicity (MCF-7 cells)IC50 values in the range of 15 - 25 μM
Potential ApplicationsAnti-inflammatory, anticancer

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-fluorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Michael-type addition of thioglycolic acid derivatives to (E)-4-aryl-4-oxo-2-butenoic acids, as demonstrated in analogous systems . Key parameters include:

  • Temperature : Optimized at 60–80°C to balance reaction rate and byproduct formation.
  • Catalyst : Use of mild bases (e.g., NaHCO₃) to avoid hydrolysis of the sulfanyl group.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group.
    Typical yields range from 50–70%, with purity confirmed via HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl at C4, methylphenylsulfanyl at C2). The fluorine atom causes splitting in aromatic proton signals .
  • X-ray Crystallography : Resolves stereochemistry and confirms the keto-enol tautomerism of the oxobutanoic acid moiety, as seen in structurally similar fluorophenyl derivatives .
  • FT-IR : Confirms carbonyl (C=O) stretching at ~1700 cm⁻¹ and sulfanyl (C-S) vibrations at ~650 cm⁻¹ .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., cyclooxygenase (COX) or kynurenine-3-hydroxylase) due to structural similarity to fluorophenyl-oxobutanoic acid derivatives with known inhibitory activity . Use:

  • In vitro assays : Human recombinant enzymes with fluorometric/colorimetric substrates (e.g., arachidonic acid for COX).
  • Dose-response curves : Test concentrations from 1 nM–100 µM to determine IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve enantiomeric mixtures of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak® IA column with hexane:isopropanol (90:10) mobile phase. Baseline separation of R/S enantiomers is achievable, as validated for related 4-oxo-4-arylbutanoic acids .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, enabling kinetic separation .

Q. What strategies mitigate conflicting bioactivity data across different assay systems?

  • Methodological Answer : Contradictions often arise from:

  • Assay Conditions : Varying pH or redox states alter the compound’s keto-enol equilibrium. Standardize assays at pH 7.4 (physiological buffer) .
  • Impurity Interference : Synthesize via recrystallization (e.g., ethanol/water) and validate purity (>98%) via LC-MS before testing .
  • Cell Permeability : Use logP calculations (predicted ~2.8) to assess membrane penetration; apply prodrug strategies (e.g., methyl esterification) if needed .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to target enzymes (e.g., COX-2) using AutoDock Vina. Focus on the fluorophenyl group’s electrostatic interactions with hydrophobic pockets .
  • QSAR Analysis : Correlate substituent modifications (e.g., methylsulfanyl → ethylsulfanyl) with bioactivity data to identify critical steric/electronic parameters .

Q. What analytical methods detect degradation products under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to simulated gastric fluid (pH 1.2, 37°C) and analyze via UPLC-QTOF. Major degradation pathways include:
  • Hydrolysis : Cleavage of the sulfanyl group to form 4-(4-fluorophenyl)-4-oxobutanoic acid.
  • Oxidation : Sulfanyl → sulfoxide derivatives, detectable via MS/MS fragmentation .

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